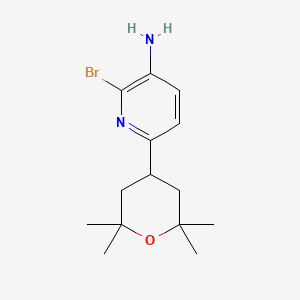
2-Bromo-6-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-pyridin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is a complex organic compound with the molecular formula C14H21BrN2O. This compound is characterized by the presence of a bromine atom, a pyridine ring, and a tetrahydropyran moiety. It is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated organic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-(hydroxymethyl)pyridine: Similar structure but with a hydroxymethyl group instead of the tetrahydropyran moiety.
2-Bromo-6-(methyl)pyridine: Similar structure but with a methyl group instead of the tetrahydropyran moiety.
Uniqueness
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is unique due to the presence of the tetrahydropyran moiety, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C14H21BrN2O |
|---|---|
Poids moléculaire |
313.23 g/mol |
Nom IUPAC |
2-bromo-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C14H21BrN2O/c1-13(2)7-9(8-14(3,4)18-13)11-6-5-10(16)12(15)17-11/h5-6,9H,7-8,16H2,1-4H3 |
Clé InChI |
QMJRZYBRTXNTCC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(O1)(C)C)C2=NC(=C(C=C2)N)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



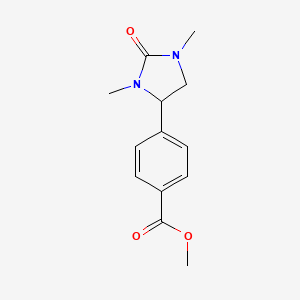
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)


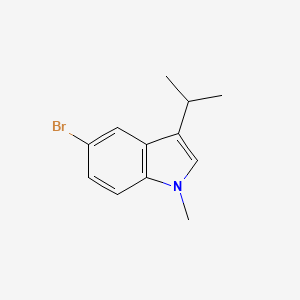

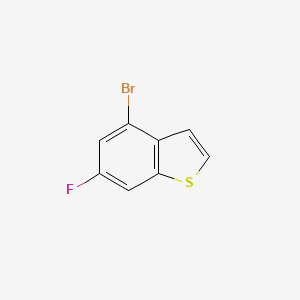
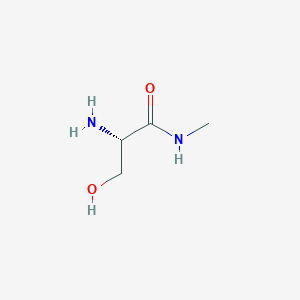
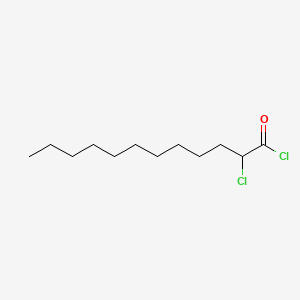
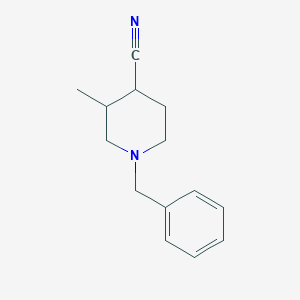

![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)

